molecular formula C13H18N2O4 B13395049 Cbz-beta-N,N-dimethylamino-D-Ala

Cbz-beta-N,N-dimethylamino-D-Ala

Cat. No.: B13395049
M. Wt: 266.29 g/mol
InChI Key: VSFAUTHXTNQGIE-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-N,N-dimethylamino-D-Ala typically involves the protection of the amino group of beta-N,N-dimethylamino-D-alanine with the Cbz group. This can be achieved using Cbz-Cl (benzyloxycarbonyl chloride) under Schotten-Baumann conditions or with an organic base. The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-N,N-dimethylamino-D-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Pd-C, Zn/HCl, Na/NH3

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with H2/Pd-C results in the removal of the Cbz group, yielding the free amine .

Scientific Research Applications

Cbz-beta-N,N-dimethylamino-D-Ala has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cbz-beta-N,N-dimethylamino-D-Ala involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, such as catalytic hydrogenation, to yield the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • **Cbz-beta-N,N-dimethylamino-L-Ala

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2R)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m1/s1

InChI Key

VSFAUTHXTNQGIE-LLVKDONJSA-N

Isomeric SMILES

CN(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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